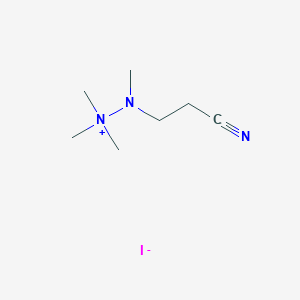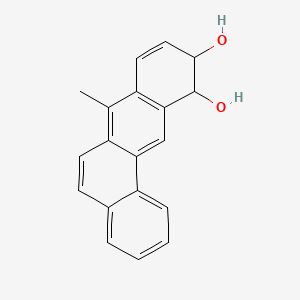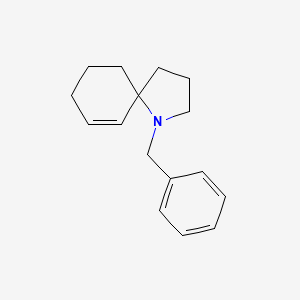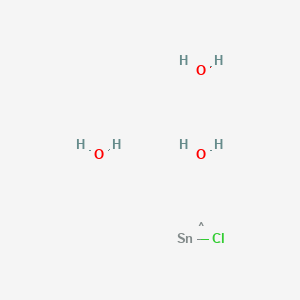
CID 78066423
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78066423” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78066423 involves specific synthetic routes and reaction conditions. The exact methods and conditions for synthesizing this compound are detailed in various patents and scientific literature. For instance, one method involves the use of a photocatalyst to carry out a photocatalytic reduction reaction under illumination conditions . The reaction conditions are typically mild, and the operation is straightforward, making it suitable for industrial applications.
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of advanced chemical engineering techniques to ensure high yield and purity of the final product. The specific details of these methods are proprietary and are often protected by patents.
Chemical Reactions Analysis
Types of Reactions: CID 78066423 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products.
Major Products Formed: The major products formed from the reactions of this compound vary depending on the reaction type. For example, oxidation reactions may yield different products compared to reduction or substitution reactions. The exact nature of these products is determined by the specific reaction conditions and reagents used.
Scientific Research Applications
CID 78066423 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate biochemical pathways and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 78066423 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and are detailed in scientific literature .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78066423 include other chemical entities with comparable structures and properties
Uniqueness: this compound is unique due to its specific chemical structure and properties. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
ClH6O3Sn |
|---|---|
Molecular Weight |
208.21 g/mol |
InChI |
InChI=1S/ClH.3H2O.Sn/h1H;3*1H2;/q;;;;+1/p-1 |
InChI Key |
WKGVBTHVDYDLOY-UHFFFAOYSA-M |
Canonical SMILES |
O.O.O.Cl[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


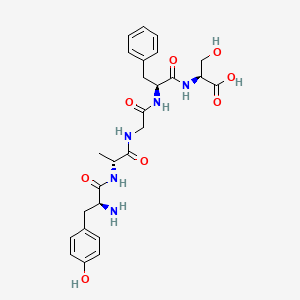
![3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine](/img/structure/B14440650.png)
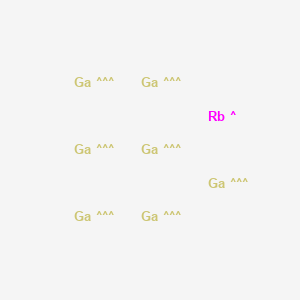



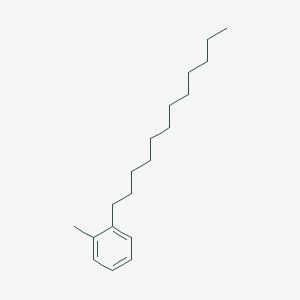

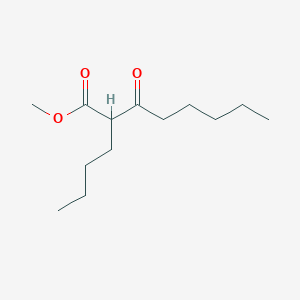
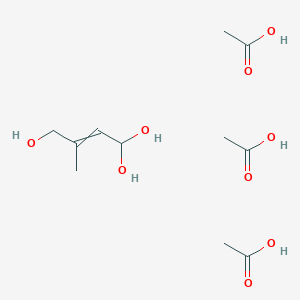
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)
